3-Bromoisothiazole
Overview
Description
3-Bromoisothiazole is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms, with a bromine atom attached at the third position. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Synthetic Routes and Reaction Conditions:
From 1,2,3-Dithiazoles: One common method involves the reaction of 1,2,3-dithiazoles with gaseous hydrogen bromide or hydrogen chloride.
From Sodium 2,2-Dicyanoethene-1,1-Bis(thiolate): Another method involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a basis for scalable production. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for industrial applications.
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions, particularly with nucleophiles.
Coupling Reactions: The bromine atom at the third position can be replaced by carbon nucleophiles in Suzuki, Stille, and Sonogashira couplings.
Common Reagents and Conditions:
Bromine: Used in the synthesis of this compound from dithiazoles.
Secondary Dialkylamines: Used in substitution reactions to form amino derivatives.
Palladium Catalysts: Commonly used in coupling reactions.
Major Products:
3-Amino-Substituted Derivatives: Formed from substitution reactions with secondary dialkylamines.
Coupled Products: Formed from Suzuki, Stille, and Sonogashira couplings.
Scientific Research Applications
3-Bromoisothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including antibacterial and antifungal agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Its derivatives are explored for their potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromoisothiazole largely depends on its application. In medicinal chemistry, it interacts with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of the bromine atom enhances its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
3-Chloroisothiazole: Similar structure but with a chlorine atom instead of bromine.
3-Iodoisothiazole: Contains an iodine atom at the third position.
3-Fluoroisothiazole: Features a fluorine atom at the third position.
Uniqueness of 3-Bromoisothiazole: The bromine atom in this compound imparts unique reactivity compared to its chloro, iodo, and fluoro counterparts. This makes it particularly useful in specific substitution and coupling reactions, providing access to a diverse array of derivatives .
Properties
IUPAC Name |
3-bromo-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNS/c4-3-1-2-6-5-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNWEAKNUYQUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571473 | |
Record name | 3-Bromo-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55512-82-8 | |
Record name | 3-Bromo-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,2-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes for obtaining 3-bromoisothiazole derivatives?
A1: Several methods have been explored for synthesizing this compound derivatives. One approach involves reacting sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine, yielding 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(this compound-4-carbonitrile) []. Another method utilizes the reaction of dibromomalononitrile with 4-chloro-1,2,3-dithiazole-5-thione or monobromomalononitrile with 4,5-dichloro-1,2,3-dithiazolium chloride to generate 4-chloro-5H-1,2,3-dithiazole-5-ylidenemalononitrile, a crucial intermediate in the synthesis of this compound derivatives [].
Q2: Can this compound derivatives undergo further modifications for synthesizing more complex molecules?
A2: Yes, this compound derivatives can be further functionalized. For instance, this compound-4-carbonitrile undergoes silver(I) fluoride-mediated palladium-catalyzed C–H direct arylation/heteroarylation, leading to a variety of 5-aryl/heteroaryl-3-bromoisothiazole-4-carbonitriles []. Similarly, this compound-5-carbonitrile can also undergo silver-mediated direct C–H arylation []. This highlights the potential of these compounds as building blocks in organic synthesis.
Q3: What is the impact of the halogen atom on the reactivity of isothiazole rings?
A3: The halogen atom, particularly bromine in this compound derivatives, plays a crucial role in their reactivity. It can be strategically replaced with various functional groups, allowing for structural diversity. For example, 3-bromo-4-phenylisothiazole-5-carboxylic acid and this compound-5-carboxylic acid are synthesized from their respective carboxamides []. Additionally, this compound-5-carbonitriles react with secondary dialkylamines like pyrrolidine and morpholine via nucleophilic substitution, demonstrating the influence of the bromine atom on the reactivity [, ].
Q4: Have any specific applications been explored for this compound derivatives?
A4: While the provided research focuses primarily on synthesis and reactivity, the structural diversity achievable through modifications of 3-bromoisothiazoles, particularly the introduction of aryl and heteroaryl groups, suggests potential applications in various fields. For example, the synthesized triarylisothiazoles [] might exhibit interesting biological activities or material properties.
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